![molecular formula C18H25NO B14262967 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine CAS No. 153721-52-9](/img/structure/B14262967.png)
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(Naphthalen-1-yl)methoxy]heptan-1-amine: is an organic compound that features a naphthalene ring attached to a heptan-1-amine chain via a methoxy linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine typically involves the following steps:
Formation of the Methoxy Linkage: The naphthalene ring is first functionalized with a methoxy group. This can be achieved through a nucleophilic substitution reaction where a methoxy group is introduced to the naphthalene ring.
Attachment of the Heptan-1-amine Chain: The methoxy-naphthalene intermediate is then reacted with a heptan-1-amine chain. This step often involves the use of coupling reagents to facilitate the formation of the desired amine linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can convert the naphthalene ring to a more saturated form, such as tetrahydronaphthalene derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of tetrahydronaphthalene derivatives.
Substitution: Formation of various substituted naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.
Biology:
Biochemical Studies: The compound can be used to study the interactions of naphthalene derivatives with biological molecules.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Naphthylamine: An aromatic amine derived from naphthalene, used in the synthesis of dyes and other organic compounds.
2-Naphthylamine: Another naphthalene derivative with similar applications but different structural properties.
N-Methyl-1-naphthalenemethylamine: A compound with a similar naphthalene structure but different functional groups.
Uniqueness: 7-[(Naphthalen-1-yl)methoxy]heptan-1-amine is unique due to its specific methoxy linkage and heptan-1-amine chain, which confer distinct chemical and biological properties compared to other naphthalene derivatives.
Eigenschaften
CAS-Nummer |
153721-52-9 |
|---|---|
Molekularformel |
C18H25NO |
Molekulargewicht |
271.4 g/mol |
IUPAC-Name |
7-(naphthalen-1-ylmethoxy)heptan-1-amine |
InChI |
InChI=1S/C18H25NO/c19-13-6-2-1-3-7-14-20-15-17-11-8-10-16-9-4-5-12-18(16)17/h4-5,8-12H,1-3,6-7,13-15,19H2 |
InChI-Schlüssel |
LYNZBVJMVCLTLM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2COCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


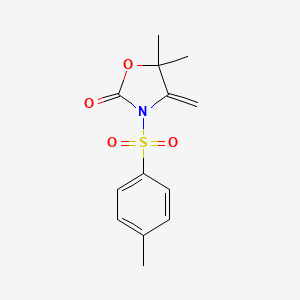
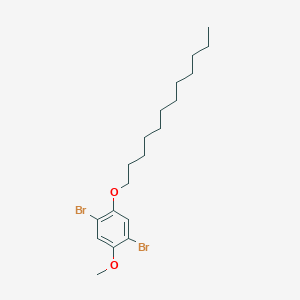
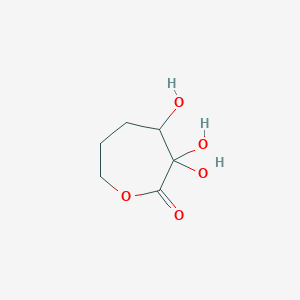
![2-[Ethoxy(dimethoxy)silyl]-1-methyl-2,5-dihydro-1H-pyrrole](/img/structure/B14262909.png)
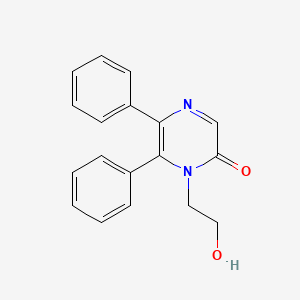
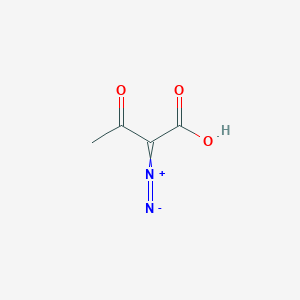
![2-[2-(1,3-Dioxolan-2-yl)phenoxy]-4,6-dimethoxypyrimidine](/img/structure/B14262919.png)
![[1-(2-Chloroethyl)cyclopropyl]benzene](/img/structure/B14262926.png)
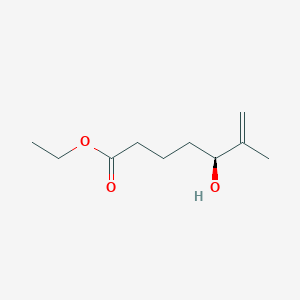
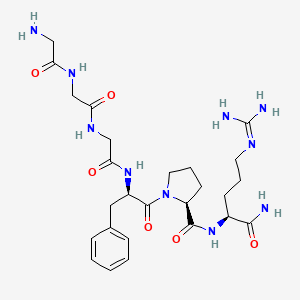
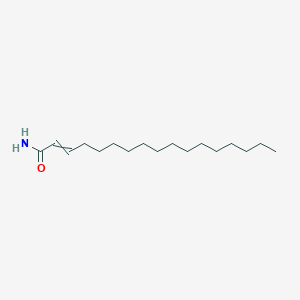
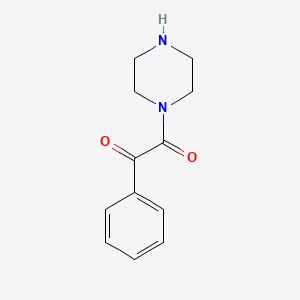
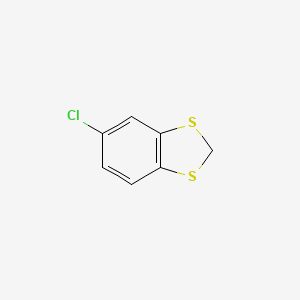
![Benzene, 1-methoxy-4-[[2-(phenylmethoxy)ethoxy]methyl]-](/img/structure/B14262972.png)
